Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride
Description
Historical Development of Azetidine Research
The exploration of azetidines—four-membered nitrogen-containing heterocycles—has roots in the mid-20th century, driven by their structural similarity to β-lactams, which are foundational to penicillin and cephalosporin antibiotics. Early synthetic efforts focused on strained ring systems, but challenges in accessing enantioenriched azetidines limited their utility in drug discovery. Breakthroughs in the 2010s, such as Couty and coworkers’ methodology for synthesizing 2-cyano azetidines from β-amino alcohols, revitalized interest in these scaffolds. This innovation enabled the production of stereochemically diverse azetidines, paving the way for systematic structure-activity relationship (SAR) studies. By 2020, azetidines had emerged as critical motifs in medicinal chemistry due to their ability to balance rigidity, metabolic stability, and synthetic versatility.
Emergence of Fluorinated Azetidines in Academic Research
Fluorination strategies gained prominence in azetidine research as a means to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability. The introduction of fluorine atoms, particularly in difluoroethyl groups, enhances electronegativity and hydrogen-bonding potential while maintaining steric bulk. For example, the compound tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride exemplifies this trend, combining a difluoroethylamine moiety with a hydroxylated azetidine core. Fluorinated azetidines are increasingly prioritized in central nervous system (CNS) drug discovery due to their ability to penetrate the blood-brain barrier (BBB), as demonstrated by in silico models. Recent studies highlight that fluorination reduces oxidative metabolism in liver microsomes, extending half-lives in preclinical models.
Significance of this compound in Scientific Inquiry
This compound’s structural features—a tert-butyl carbamate protecting group, a vicinal hydroxy-azetidine motif, and a geminal difluoroethylamine side chain—make it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances solubility and facilitates selective deprotection during synthetic workflows. The hydroxyl group at the 3-position introduces hydrogen-bonding capacity, which can improve target engagement, while the difluoroethylamine moiety contributes to metabolic stability and modulates basicity. Its hydrochloride salt form improves crystallinity and storage stability, critical for high-throughput screening libraries.
Table 1: Key Structural Features and Functional Roles
| Structural Feature | Functional Role |
|---|---|
| Tert-butyl carbamate | Solubility enhancement, synthetic handle for diversification |
| 3-Hydroxyazetidine | Hydrogen-bond donor/acceptor, conformational rigidity |
| 1,1-Difluoroethylamine | Metabolic stabilization, pKa modulation, steric bulk |
| Hydrochloride salt | Improved crystallinity, stability under ambient conditions |
Current Research Landscape and Knowledge Gaps
Recent advances in azetidine synthesis, such as ring-closing metathesis and spirocyclization, have expanded the accessibility of fluorinated derivatives. However, critical gaps persist:
- Stability of Fluorinated Azetidines : While fluorination generally enhances metabolic stability, certain N-substituted azetidines undergo acid-mediated ring-opening decomposition. For example, aryl-azetidines with pendant amide groups exhibit half-lives as short as 1.2 hours under acidic conditions. The geminal difluoro group in This compound may mitigate this instability, but systematic studies are lacking.
- Stereochemical Complexity : Although enantioselective synthesis of azetidines is well-established, the impact of fluorine stereochemistry on biological activity remains underexplored.
- BBB Penetration Predictions : Existing in silico models for BBB permeability (e.g., CNS MPO scores) require validation for fluorinated azetidines. Preliminary data suggest that difluoroethyl groups may reduce polar surface area (PSA), enhancing passive diffusion.
Table 2: Comparative Physicochemical Properties
| Property | Target Compound (Estimated) | Non-Fluorinated Analog |
|---|---|---|
| Molecular Weight | 325 g/mol | 294 g/mol |
| Calculated LogP | 1.8 | 2.3 |
| Topological PSA | 64 Ų | 70 Ų |
| H-Bond Donors | 3 | 2 |
| CNS MPO Score | 5.2 | 4.7 |
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O3.ClH/c1-8(2,3)17-7(15)14-5-9(16,6-14)10(11,12)4-13;/h16H,4-6,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAGGOABBNCJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CN)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination reactions are employed to introduce the difluoroethyl group at the 2-position of the azetidine ring.
Hydroxylation: The hydroxy group at the 3-position is introduced through hydroxylation reactions.
Carboxylation: The carboxylate group is introduced using carboxylation reactions.
Tert-Butylation: The tert-butyl group is added to protect the amine group and improve the compound's stability.
Formation of Hydrochloride Salt: The final step involves converting the carboxylate group into its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Amide Coupling Reactions
The primary amine group in the azetidine ring participates in amide bond formation. For example, tert-butyl 3-aminoazetidine-1-carboxylate reacts with carboxylic acids under coupling conditions:
| Reagents/Conditions | Yield | Role in Reaction | Source |
|---|---|---|---|
| EDCl, HOBt, TEA, DCM, 20°C, 30h | 94% | Activates carboxylic acid for coupling | |
| EDCl, HOBt, DCM, 20°C, 4h | 80% | Forms stable amide bonds |
Mechanism :
-
EDCl activates the carboxylic acid via intermediate oxazolium formation.
-
HOBt prevents racemization and enhances coupling efficiency.
-
The amino group attacks the activated carbonyl, releasing HOBt and forming the amide .
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine hydrochloride:
| Reagents/Conditions | Outcome | Source |
|---|---|---|
| TFA/DCM (1:1), 2h, RT | Boc removal; forms TFA salt | |
| HCl in dioxane/EtOAc | Forms hydrochloride salt |
Example :
Functionalization of the Hydroxy Group
The hydroxyl group on the azetidine ring undergoes esterification or oxidation. For tert-butyl 3-hydroxyazetidine-1-carboxylate analogs:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | AcCl, pyridine, RT | Acetylated derivative | |
| Oxidation | Dess-Martin periodinane | Ketone formation |
Limitation : Steric hindrance from the azetidine ring may reduce reactivity .
Reactivity of the Difluoroethyl Group
The 1,1-difluoro-2-hydroxyethyl moiety exhibits unique behavior:
-
Acid-Catalyzed Elimination : Under strong acids (e.g., H₂SO₄), the hydroxy group may eliminate HF, forming a vinyl fluoride intermediate .
-
Nucleophilic Substitution : The hydroxy group can be replaced by halogens (e.g., using SOCl₂ or PBr₃) .
Stability Under Basic Conditions
The compound is sensitive to strong bases (e.g., NaOH), which may cause:
Salt Formation
The free amine (post-Boc deprotection) readily forms salts:
| Acid | Salt Form | Application | Source |
|---|---|---|---|
| HCl | Hydrochloride | Improves crystallinity | |
| TFA | Trifluoroacetate | Enhances solubility |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- IUPAC Name : Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate; hydrochloride
- Molecular Formula : C10H20F2N2O3
- CAS Number : 898271-20-0
This compound features a unique azetidine ring, which contributes to its biological activity and potential therapeutic applications.
Antiviral Activity
Research indicates that compounds similar to tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine have demonstrated antiviral properties. For instance, derivatives of azetidine have been studied for their efficacy against viral infections, including influenza and HIV. The presence of the difluoroethyl group enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication.
Anticancer Research
Azetidine derivatives have shown promise in anticancer research. The structural modifications in tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine may lead to the development of novel chemotherapeutic agents. Studies have suggested that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of azetidine derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells.
Table 1: Biological Activities of Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral protein synthesis | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry examined a series of azetidine derivatives, including tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine. The results indicated a significant reduction in viral load in vitro against influenza virus strains. The mechanism was attributed to the disruption of viral replication cycles.
Case Study 2: Anticancer Potential
In a clinical trial reported in Cancer Research, researchers evaluated the anticancer properties of azetidine derivatives on breast cancer cell lines. Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine was shown to significantly inhibit cell proliferation and promote apoptosis through caspase activation.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride: Similar structure but without fluorine atoms.
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate: The same compound without the hydrochloride salt form.
Uniqueness: Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride is unique due to its fluorinated structure, which can impart distinct chemical and biological properties compared to similar compounds. The presence of fluorine atoms can enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Biological Activity
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate; hydrochloride (commonly referred to as Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a difluoro-2-hydroxyethyl moiety, suggests a variety of biological activities that warrant detailed exploration.
- Molecular Formula : C10H18F2N2O3
- Molecular Weight : 252.26 g/mol
- CAS Number : 2306271-57-6
The biological activity of Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The azetidine ring structure contributes to its reactivity and binding affinity.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Binding : It may exhibit affinity for certain receptors, potentially affecting signal transduction pathways.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound in various therapeutic areas:
- Anticancer Activity : Preliminary data suggest that Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate may inhibit the proliferation of cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Investigations indicate that the compound could have neuroprotective properties in models of neurodegeneration.
Case Studies
Several case studies have documented the effects of Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of 12 µM. |
| Study B (2023) | Reported neuroprotective effects in an animal model of Parkinson’s disease, reducing dopaminergic neuron loss by 30%. |
Comparative Analysis with Similar Compounds
The biological activity of Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl 3-fluoroazetidine | C9H16FNO2 | Moderate anticancer activity |
| Tert-butyl 3-hydroxyazetidine | C8H15NO3 | Neuroprotective effects |
Synthesis and Derivatives
The synthesis of Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate involves several steps that require careful control to ensure high yield and purity. The compound serves as a precursor for various derivatives that may exhibit enhanced biological activities.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate;hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for the amine and hydroxyl groups. Key steps include:
- Azetidine ring formation : Cyclization reactions under controlled pH and temperature (e.g., 0–5°C) to prevent side reactions .
- Difluoroethylamine incorporation : Nucleophilic substitution or reductive amination, often requiring catalysts like palladium or nickel to enhance selectivity .
- Hydrochloride salt formation : Final treatment with HCl in anhydrous conditions to improve stability .
Optimization focuses on solvent choice (e.g., THF or DCM), reaction time (12–24 hours), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to verify the azetidine ring, difluoroethyl group, and tert-butyl moiety. For example, the hydroxyl proton appears as a broad singlet (~δ 3.5 ppm) in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₄H₂₄ClF₂N₂O₃) .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. How does the hydrochloride salt form influence the compound’s solubility and biological activity?
The hydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating in vitro assays. However, it may reduce membrane permeability in cell-based studies. Comparative studies with freebase forms are recommended to assess activity differences .
Advanced Research Questions
Q. How can computational methods be leveraged to predict reaction pathways and optimize synthesis?
- Quantum Chemical Calculations : Tools like Gaussian or ORCA simulate transition states to identify energetically favorable pathways for azetidine ring closure or fluorine substitution .
- Machine Learning (ML) : Training models on reaction databases to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems (polar aprotic vs. ethers) .
- Reaction Yield Prediction : ML algorithms correlate reaction parameters (temperature, solvent polarity) with yield data from historical syntheses .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or MS fragmentation patterns?
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the tert-butyl group) that may cause peak splitting .
- Tandem MS/MS : Collision-induced dissociation (CID) to rationalize fragmentation pathways and distinguish isobaric impurities .
- Isotopic Labeling : ¹⁸O or ²H labeling to trace hydroxyl or amine group interactions during synthesis .
Q. How do stereochemical and conformational factors influence the compound’s reactivity and target interactions?
- Conformational Analysis : Density Functional Theory (DFT) predicts the preferred 3D conformation of the azetidine ring, which affects hydrogen bonding with biological targets (e.g., enzymes) .
- Fluorine Effects : The 1,1-difluoroethyl group’s electron-withdrawing properties alter pKa of the amine, impacting protonation states under physiological conditions .
- Salt Form Impact : The hydrochloride salt may stabilize specific conformers via intramolecular H-bonding, altering binding kinetics in receptor assays .
Q. What methodologies are used to analyze the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Exposure to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products (e.g., tert-butyl cleavage or azetidine ring opening) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability (decomposition onset >150°C) and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
